dicyclopentyl benzene-1,3-dicarboxylate
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Overview
Description
dicyclopentyl benzene-1,3-dicarboxylate is an organic compound with the molecular formula C18H22O4. It is a derivative of isophthalic acid, which is one of the three isomers of benzenedicarboxylic acid. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
dicyclopentyl benzene-1,3-dicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of isophthalic acid with dicyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester while continuously removing water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of isophthalic acid, dicyclopentyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and azeotropic distillation techniques helps in achieving efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
dicyclopentyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and dicyclopentanol in the presence of an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters through transesterification reactions.
Oxidation and Reduction: While esters are generally stable, they can undergo oxidation under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Isophthalic acid and dicyclopentanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids.
Scientific Research Applications
dicyclopentyl benzene-1,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which isophthalic acid, dicyclopentyl ester exerts its effects is primarily through its ability to form ester bonds. These bonds can interact with various molecular targets, including proteins and enzymes, altering their function and activity. The esterification process can also impact the physical properties of materials, making them more flexible and durable .
Comparison with Similar Compounds
dicyclopentyl benzene-1,3-dicarboxylate can be compared with other esters of isophthalic acid, such as:
Dimethyl isophthalate: Used in the production of polyesters.
Diethyl isophthalate: Commonly used as a plasticizer.
Dibutyl isophthalate: Utilized in the manufacture of flexible plastics.
Each of these compounds has unique properties that make them suitable for specific applications. This compound is particularly valued for its stability and ability to enhance the mechanical properties of materials .
Properties
CAS No. |
18699-41-7 |
---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
dicyclopentyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-8-1-2-9-15)13-6-5-7-14(12-13)18(20)22-16-10-3-4-11-16/h5-7,12,15-16H,1-4,8-11H2 |
InChI Key |
RWOGJKIDZVOJFG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
Key on ui other cas no. |
18699-41-7 |
Synonyms |
Isophthalic acid dicyclopentyl ester |
Origin of Product |
United States |
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